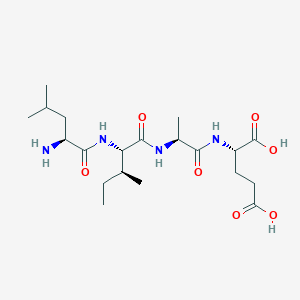
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids leucine, isoleucine, alanine, and glutamic acid. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solution-phase synthesis, where protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues within the peptide .
Scientific Research Applications
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential, including its role as an enzyme inhibitor or signaling molecule.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the peptide’s specific function and application .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanyl-L-glutamic acid: Another tetrapeptide with similar amino acid composition but different sequence.
L-Leucyl-L-alanyl-L-glutamic acid: A tripeptide with a similar structure but lacking one amino acid.
L-Isoleucyl-L-alanyl-L-glutamic acid: Another tripeptide with a similar structure but lacking one amino acid.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of both leucine and isoleucine, along with alanine and glutamic acid, may result in unique interactions with biological targets and specific applications in research and industry .
Properties
CAS No. |
785794-07-2 |
|---|---|
Molecular Formula |
C20H36N4O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H36N4O7/c1-6-11(4)16(24-18(28)13(21)9-10(2)3)19(29)22-12(5)17(27)23-14(20(30)31)7-8-15(25)26/h10-14,16H,6-9,21H2,1-5H3,(H,22,29)(H,23,27)(H,24,28)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |
InChI Key |
NZBJFSXLQYTFFR-YGJAXBLXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
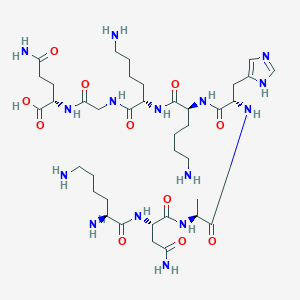
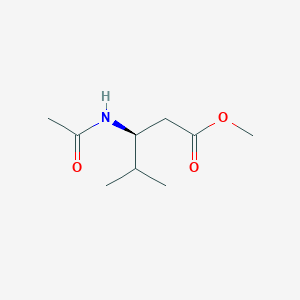
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)


![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
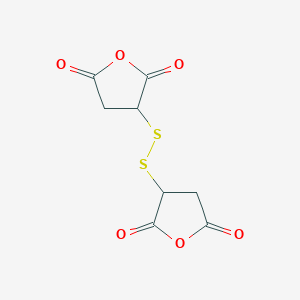
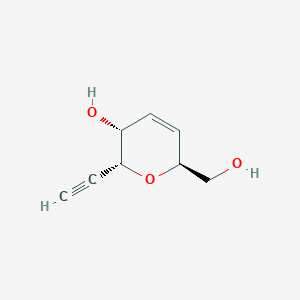
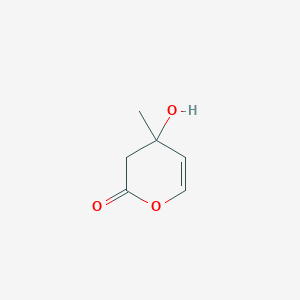
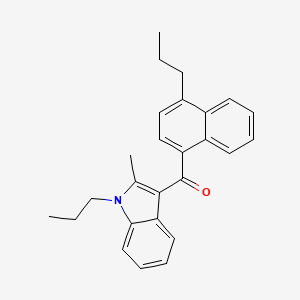
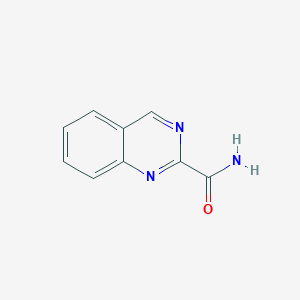
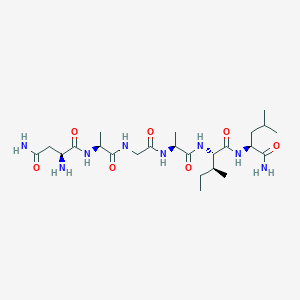
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
